molecular formula C13H14ClN B1607834 3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-51-0

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No. B1607834
M. Wt: 219.71 g/mol
InChI Key: BNPPSOPKFLDRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, also known as 4-Methylbiphenyl-3-yl-amine hydrochloride, is a chemical compound with the molecular formula C13H14ClN. It is a white crystalline powder that is soluble in water and ethanol. This compound has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Field

This compound is used in the field of cancer immunotherapy .

Application

The compound is used as a small-molecule inhibitor of PD-1/PD-L1 interaction, which is a key focus in cancer immunotherapy . It is used as a starting point for the discovery of a series of novel inhibitors .

Method

The compound is used in a structural simplification strategy to develop inhibitors targeting PD-1/PD-L1 pathways . The representative compound A9 presents significantly improved potency in biochemical assay compared with BMS-202 .

Results

The compound A9 stands out as the most promising candidate with excellent PD-L1 inhibitory activity (IC 50 = 0.93 nM, LE = 0.43) and high binding affinity to hPD-L1 ( KD = 3.64 nM, LE = 0.40) . Furthermore, A9 can significantly promote the production of IFN-γ in a dose-dependent manner by rescuing PD-L1 mediated T-cell inhibition in Hep3B/OS-8/hPD-L1 and CD3-positive T cells co-culture assay .

Antibacterial Activity

Field

This compound is used in the field of medicinal chemistry for the development of antibacterial agents .

Application

The compound is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated for their antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Method

A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .

Results

Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

PD-1/PD-L1 Complex Inhibition

Field

This compound is used in the field of medicinal chemistry for the development of PD-1/PD-L1 complex inhibitors .

Application

The compound is used in the development of biphenyl-based chimeric compounds containing pomalidomide, which are evaluated for their activity to inhibit and degrade the PD-1/PD-L1 complex .

Method

The compound is used in the synthesis of new biphenyl-based chimeric compounds containing pomalidomide .

Results

The results of this application were not specified in the source .

Enzyme-Linked Immunosorbent Assays (ELISA)

Field

This compound is used in the field of immunohistochemistry .

Application

3,3′,5,5′-Tetramethylbenzidine or TMB, a derivative of the compound, is a chromogenic substrate used in staining procedures in immunohistochemistry as well as being a visualising reagent used in enzyme-linked immunosorbent assays .

Method

TMB is a white solid that forms a pale blue-green liquid in solution with ethyl acetate . It is degraded by sunlight and by fluorescent lights .

Results

TMB can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue colour .

Synthesis of Thiazolidin-4-One Derivatives

Field

This compound is used in the field of medicinal chemistry .

Application

Primary amines, aldehyde and mercaptoacetic acid are reacted via one-pot MCR in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form derivatives of thiazolidin-4-one .

Method

The specific method of application was not specified in the source .

Results

The results of this application were not specified in the source .

Data Collection for NIST Standard Reference Database

Field

This compound is used in the field of chemistry .

Application

The compound is used for data collection for the NIST Standard Reference Database .

Method

The specific method of application was not specified in the source .

Results

The results of this application were not specified in the source .

Enzyme-Linked Immunosorbent Assays (ELISA)

Field

This compound is used in the field of immunohistochemistry .

Application

3,3′,5,5′-Tetramethylbenzidine or TMB, a derivative of the compound, is a chromogenic substrate used in staining procedures in immunohistochemistry as well as being a visualising reagent used in enzyme-linked immunosorbent assays .

Method

TMB is a white solid that forms a pale blue-green liquid in solution with ethyl acetate . It is degraded by sunlight and by fluorescent lights .

Results

TMB can act as a hydrogen donor for the reduction of hydrogen peroxide to water by peroxidase enzymes such as horseradish peroxidase . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue colour .

Synthesis of Thiazolidin-4-One Derivatives

Field

This compound is used in the field of medicinal chemistry .

Application

Primary amines, aldehyde and mercaptoacetic acid are reacted via one-pot MCR in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form derivatives of thiazolidin-4-one .

Method

The specific method of application was not specified in the source .

Results

The results of this application were not specified in the source .

Data Collection for NIST Standard Reference Database

Field

This compound is used in the field of chemistry .

Application

The compound is used for data collection for the NIST Standard Reference Database .

Method

The specific method of application was not specified in the source .

Results

The results of this application were not specified in the source .

properties

IUPAC Name

4-(3-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPPSOPKFLDRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374924
Record name 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

CAS RN

811842-51-0, 57964-45-1
Record name 3'-methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3'-Methyl-4-biphenylyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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